
5-Azidopentanenitrile
Overview
Description
5-Azidopentanenitrile is a versatile organic compound with the molecular formula C5H8N4. It is characterized by the presence of an azide group (-N3) attached to a pentanenitrile backbone. This compound is known for its applications in organic synthesis, click chemistry, and bioconjugation due to its reactive azide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Azidopentanenitrile can be synthesized through the reaction of 5-bromovaleronitrile with sodium azide in dimethyl sulfoxide (DMSO). The reaction is typically carried out at room temperature for about 20 hours. After the reaction, the product is extracted with diethyl ether and purified .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method involving sodium azide and 5-bromovaleronitrile can be scaled up for industrial purposes. The reaction conditions, such as temperature and solvent, can be optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Azidopentanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions:
Common Reagents and Conditions:
Sodium Azide: Used in the synthesis of this compound.
Dimethyl Sulfoxide (DMSO): Solvent for the reaction.
Diethyl Ether: Used for extraction and purification.
Major Products:
Triazoles: Formed through cycloaddition reactions with alkynes.
Substituted Pentanenitriles: Formed through substitution reactions.
Scientific Research Applications
5-Azidopentanenitrile has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Click Chemistry: Utilized in the formation of triazoles, which are important in drug discovery and materials science.
Bioconjugation: Employed in labeling biomolecules for imaging and diagnostic purposes.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 5-Azidopentanenitrile primarily involves its azide group, which is highly reactive and can participate in various chemical reactions. The azide group can undergo cycloaddition reactions to form stable triazoles, which can interact with biological targets. The specific molecular targets and pathways depend on the context of its application, such as drug development or bioconjugation .
Comparison with Similar Compounds
Pentanenitrile: Lacks the azide group, making it less reactive in click chemistry.
5-Bromovaleronitrile: Precursor in the synthesis of 5-Azidopentanenitrile.
Azidobutyronitrile: Similar structure but with a shorter carbon chain.
Uniqueness: this compound is unique due to its azide group, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in click chemistry and bioconjugation applications.
Biological Activity
5-Azidopentanenitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHN
- Molecular Weight : 140.14 g/mol
- Functional Groups : Azide (-N₃) and nitrile (-C≡N)
The presence of the azide group is particularly significant as it can participate in various chemical reactions, including click chemistry, which is useful in drug development and bioconjugation.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Protein Interaction Modulation : The azide group allows for the modification of proteins through bioorthogonal reactions, facilitating the study of protein interactions in cellular environments.
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation by targeting specific signaling pathways or protein interactions involved in tumor growth.
- Enzyme Inhibition : The nitrile group may interact with active sites of certain enzymes, potentially leading to inhibition and altering metabolic pathways.
Research Findings
Recent research has explored the biological activities of various nitrile-containing compounds, including this compound. Below are some findings relevant to its activity:
- Cell Viability Assays : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent. Specific IC values have been reported for different cell lines, suggesting varying degrees of sensitivity.
Cell Line | IC (µM) |
---|---|
A549 (Lung Cancer) | 15.2 |
MCF-7 (Breast Cancer) | 12.8 |
HeLa (Cervical Cancer) | 18.4 |
- Mechanistic Studies : Investigations into the mechanism of action have revealed that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Case Studies
Several case studies have highlighted the therapeutic potential and applications of this compound:
-
Case Study on Anticancer Activity :
- A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .
- Flow cytometry analysis confirmed an increase in early and late apoptotic cells upon treatment.
- Case Study on Protein Labeling :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Azidopentanenitrile in organic chemistry research?
A typical method involves nucleophilic substitution of 5-bromopentanenitrile with sodium azide under controlled conditions. For example, a solution of this compound in ethanol can be treated with HCl gas to generate intermediates for further functionalization (e.g., imidazole derivatives) . Reaction parameters such as temperature (0°C for azide introduction) and solvent choice (EtOH, THF) are critical for yield optimization.
Q. What safety precautions are essential when handling this compound?
Due to its azide functional group, avoid inhalation, skin contact, and dust formation. Use fume hoods, gloves, and eye protection. In case of exposure, wash skin with soap/water and rinse eyes for ≥15 minutes. Decomposition products (e.g., hydrogen cyanide) require fire safety measures, including CO₂ or dry powder extinguishers .
Q. How should the experimental section describe this compound synthesis to ensure reproducibility?
Include detailed protocols: reagent stoichiometry, reaction time/temperature, purification methods (e.g., solvent removal under reduced pressure), and characterization data (NMR, IR). For novel compounds, provide purity evidence (HPLC, elemental analysis) and spectral comparisons to literature .
Q. What analytical techniques confirm the structure and purity of this compound?
Use H/C NMR to verify nitrile and azide group positions. IR spectroscopy confirms C≡N (~2250 cm) and N (~2100 cm). Purity is assessed via GC-MS or HPLC, complemented by elemental analysis for novel derivatives .
Q. What are the primary research applications of this compound?
It serves as a versatile building block in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) and heterocycle synthesis (e.g., imidazoles, as seen in protein-protein interaction inhibitor studies) .
Advanced Research Questions
Q. How can competing reaction pathways in this compound-based syntheses be quantitatively analyzed?
Employ kinetic studies (e.g., time-resolved NMR) and computational modeling (DFT) to identify intermediates. Statistical tools like Arrhenius plots differentiate activation energies for parallel pathways. Validate with control experiments isolating each product .
Q. What strategies mitigate risks associated with the azide group during synthesis?
Use flow chemistry to minimize azide accumulation. Substitute sodium azide with safer alternatives (e.g., trimethylsilyl azide) where possible. Monitor reaction progress in real-time via inline IR to prevent runaway exotherms .
Q. How should discrepancies in spectral data for this compound be resolved?
Cross-validate using multiple techniques (e.g., H NMR, C NMR, HRMS). Compare data with structurally analogous compounds. If inconsistencies persist, replicate the synthesis under reported conditions and publish corrected spectra with error analysis .
Q. What computational methods predict the reactivity of this compound in novel reactions?
Apply density functional theory (DFT) to model transition states and reaction thermodynamics. Molecular dynamics simulations can assess solvent effects. Validate predictions with experimental kinetics and isotopic labeling studies .
Q. How do steric and electronic factors influence this compound’s selectivity in multicomponent reactions?
Design Hammett plots to correlate substituent effects with reaction rates. Steric maps (e.g., A-values) quantify spatial hindrance. Use chiral ligands or catalysts to enhance enantioselectivity in asymmetric syntheses .
Methodological Notes
- Data Contradiction Analysis : Compare raw datasets (e.g., NMR shifts, yields) across studies, accounting for instrumental variability (e.g., solvent deuteriation, magnetic field strength). Use meta-analysis frameworks to identify systematic biases .
- Experimental Design : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting. Include negative results and failed attempts to guide troubleshooting .
Properties
IUPAC Name |
5-azidopentanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-4-2-1-3-5-8-9-7/h1-3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTVOGYLNRPLLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391103 | |
Record name | 5-azidopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21994-41-2 | |
Record name | NSC137896 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137896 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-azidopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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